molecular formula C19H12N4O6 B4059747 N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4059747
M. Wt: 392.3 g/mol
InChI Key: POXRYWNBFIURLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. MI-773 is a potent inhibitor of the p53-MDM2 interaction, which is a crucial pathway in the regulation of the tumor suppressor protein p53.

Scientific Research Applications

Antitumor and Antiparasitic Activities

One study presents the design, synthesis, and evaluation of new nitroaromatic carboxylic acids and semicarbazones for in vitro screening of anti-leishmanial activity, highlighting the significance of the nitro group in biological activity (Dias et al., 2015). This underscores the potential research interest in nitroaromatic compounds for developing antiparasitic therapies.

Synthesis and Biological Evaluation

Another investigation focuses on the synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing a 1,2,3-triazole moiety, assessing their efficacy as anti-hepatic cancer and antimicrobial agents (Hassan et al., 2019). The study illustrates the diverse pharmacological potential of compounds containing isoxazole and nitrophenyl groups, suggesting possible research avenues for N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Mechanisms of Action and Drug Development

Further, research into the structure-function relationship of thiazolides, a novel class of anti-parasitic drugs, explores their mechanisms of action against protozoan parasites and cestodes, pointing to the complex interactions between drug structure and biological efficacy (Hemphill et al., 2007). This study highlights the importance of structural modifications in enhancing the activity of pharmaceutical compounds, which could be relevant for optimizing the efficacy of N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in targeted applications.

Antimicrobial and Tuberculostatic Properties

Additionally, a study on methyl 4-phenylpicolinoimidate derivatives of hydrazone assessed their antimicrobial and tuberculostatic activities, revealing that structural characteristics significantly influence their biological activities (Gobis et al., 2022). This suggests that the antimicrobial potential of compounds, including those related to N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, can be modulated through careful structural design.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O6/c1-10-8-16(21-29-10)20-17(24)11-2-7-14-15(9-11)19(26)22(18(14)25)12-3-5-13(6-4-12)23(27)28/h2-9H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXRYWNBFIURLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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